![molecular formula C12H17NO2 B3374181 [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol CAS No. 1017445-06-5](/img/structure/B3374181.png)
[1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol
Übersicht
Beschreibung
“[1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol” is a chemical compound with the CAS Number: 1017445-06-5 . It has a molecular weight of 207.27 and its IUPAC name is [1-(4-methoxyphenyl)-3-pyrrolidinyl]methanol . The compound is typically stored at room temperature and comes in a powder form .
Physical And Chemical Properties Analysis
“[1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol” is a powder that is stored at room temperature . More detailed physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen
Versatile Scaffold for Novel Biologically Active Compounds
The five-membered pyrrolidine ring, a key component of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by its ability to efficiently explore the pharmacophore space due to sp3-hybridization .
Contribution to the Stereochemistry of Molecules
The pyrrolidine ring contributes to the stereochemistry of the molecule . This is significant as the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Increased Three-Dimensional (3D) Coverage
The non-planarity of the pyrrolidine ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" . This property allows for the design of new pyrrolidine compounds with different biological profiles .
Synthesis of Pyrrolidines
The application of microwave-assisted organic synthesis (MAOS) for the synthesis of pyrrolidines, including [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol, has had a strong impact, allowing synthetic efficiency to be increased .
Inhibitor of Lysine Specific Demethylase 1 (LSD1)
LSD1 has roles that go far beyond its initially discovered function of removing methyl marks from histone tails via an oxidative demethylation mechanism [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol derivatives have been identified as successful scaffold-hops of the literature inhibitor GSK-690 .
Development of Clinically Active Drugs
The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen, as evidenced by the considerable number of bioactive compounds now available [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol is one such compound .
Safety and Hazards
Eigenschaften
IUPAC Name |
[1-(4-methoxyphenyl)pyrrolidin-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-15-12-4-2-11(3-5-12)13-7-6-10(8-13)9-14/h2-5,10,14H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFJUHUNKVLCGRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCC(C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




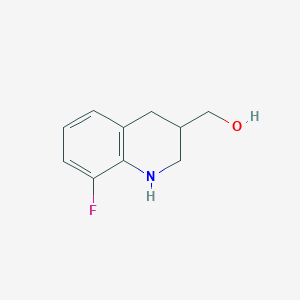
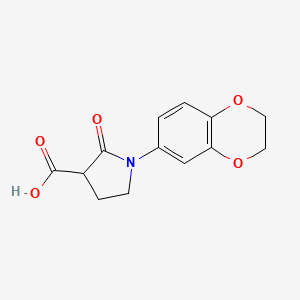
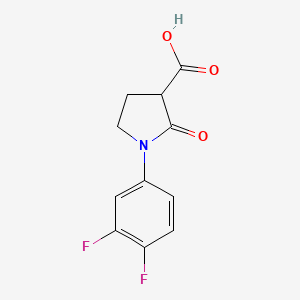
![2-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]acetic acid](/img/structure/B3374152.png)

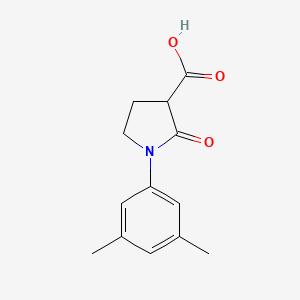
![[1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B3374175.png)


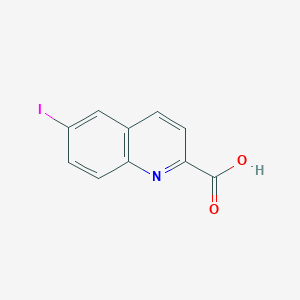
![5-[(Carboxymethyl)sulfamoyl]-2-chlorobenzoic acid](/img/structure/B3374201.png)
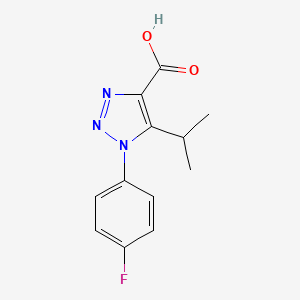
![1-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B3374209.png)